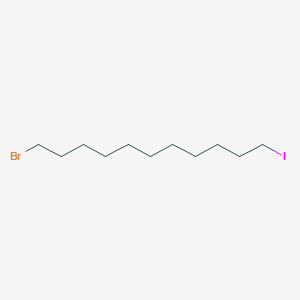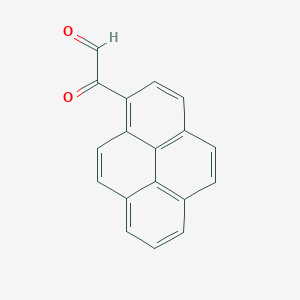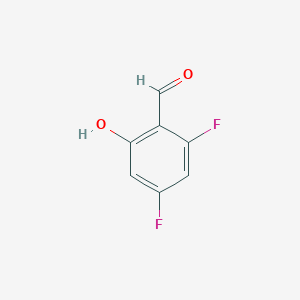
Dansyl myelin basic protein, gly(119)-gly(131)-, synthetic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dansyl myelin basic protein, gly(119)-gly(131)-, synthetic is a synthetic peptide that is commonly used in scientific research. This peptide is a modified version of the myelin basic protein (MBP), which is a major component of the myelin sheath that surrounds nerve fibers in the central nervous system. Dansyl MBP is used to study the interactions between MBP and other proteins, as well as the effects of MBP on the nervous system.
Mechanism of Action
The mechanism of action of dansyl Dansyl myelin basic protein, gly(119)-gly(131)-, synthetic is not fully understood. However, it is believed to interact with other proteins in the nervous system, including antibodies and enzymes. It may also play a role in the development of multiple sclerosis by triggering an immune response against myelin.
Biochemical and Physiological Effects
Dansyl Dansyl myelin basic protein, gly(119)-gly(131)-, synthetic has a number of biochemical and physiological effects. It has been shown to bind to antibodies and enzymes in the nervous system, which may affect their activity. It may also trigger an immune response against myelin, leading to the destruction of the myelin sheath and the development of multiple sclerosis.
Advantages and Limitations for Lab Experiments
One advantage of using dansyl Dansyl myelin basic protein, gly(119)-gly(131)-, synthetic in lab experiments is that it is a well-characterized peptide that is readily available. It is also relatively easy to synthesize using SPPS. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are a number of future directions for research involving dansyl Dansyl myelin basic protein, gly(119)-gly(131)-, synthetic. One area of interest is the development of new drugs that target Dansyl myelin basic protein, gly(119)-gly(131)-, synthetic and other proteins involved in the development of multiple sclerosis. Another area of interest is the use of dansyl Dansyl myelin basic protein, gly(119)-gly(131)-, synthetic in diagnostic tests for multiple sclerosis. Finally, further research is needed to fully understand the mechanism of action of dansyl Dansyl myelin basic protein, gly(119)-gly(131)-, synthetic and its effects on the nervous system.
Synthesis Methods
Dansyl Dansyl myelin basic protein, gly(119)-gly(131)-, synthetic is synthesized using solid-phase peptide synthesis (SPPS). This method involves building the peptide chain one amino acid at a time on a solid support. The dansyl group is added to the peptide chain during the synthesis process. The final product is purified using HPLC and characterized using mass spectrometry.
Scientific Research Applications
Dansyl Dansyl myelin basic protein, gly(119)-gly(131)-, synthetic is used in a variety of scientific research applications. It is commonly used to study the interactions between Dansyl myelin basic protein, gly(119)-gly(131)-, synthetic and other proteins, such as antibodies and enzymes. It is also used to study the effects of Dansyl myelin basic protein, gly(119)-gly(131)-, synthetic on the nervous system, including its role in the development of multiple sclerosis.
properties
CAS RN |
129189-42-0 |
|---|---|
Product Name |
Dansyl myelin basic protein, gly(119)-gly(131)-, synthetic |
Molecular Formula |
C66H88N18O20S |
Molecular Weight |
1485.6 g/mol |
IUPAC Name |
(4S)-5-[[2-[[(2S)-5-amino-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[2-(carboxymethylamino)-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C66H88N18O20S/c1-37(77-56(91)35-76-105(103,104)50-18-8-13-41-42(50)14-7-16-48(41)83(2)3)59(96)81-43(24-26-57(92)93)60(97)73-32-53(88)78-44(23-25-51(67)86)63(100)82-45(15-9-27-70-66(68)69)65(102)84-28-10-17-49(84)64(101)75-34-55(90)79-46(29-38-11-5-4-6-12-38)62(99)74-33-54(89)80-47(30-39-19-21-40(85)22-20-39)61(98)72-31-52(87)71-36-58(94)95/h4-8,11-14,16,18-22,37,43-47,49,76,85H,9-10,15,17,23-36H2,1-3H3,(H2,67,86)(H,71,87)(H,72,98)(H,73,97)(H,74,99)(H,75,101)(H,77,91)(H,78,88)(H,79,90)(H,80,89)(H,81,96)(H,82,100)(H,92,93)(H,94,95)(H4,68,69,70)/t37-,43-,44-,45-,46-,47-,49-/m0/s1 |
InChI Key |
CIXGJYFQZQVLCE-COWQUAIISA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C |
SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C |
Other CAS RN |
129189-42-0 |
sequence |
GAEGQRPGFGYGG |
synonyms |
119-Gly-131-Gly-dansyl myelin basic protein, synthetic D-MBP-G-G protein, synthetic dansyl myelin basic protein, Gly(119)-Gly(131)-, synthetic dansyl myelin basic protein, glycyl(119)-glycine(131)-, synthetic |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



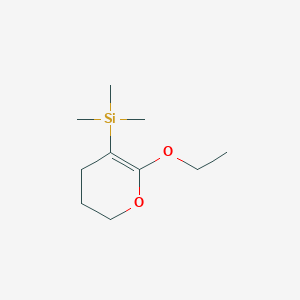
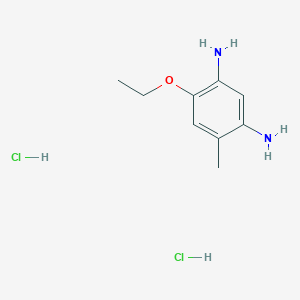
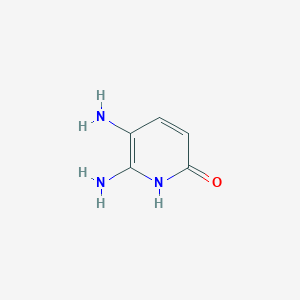
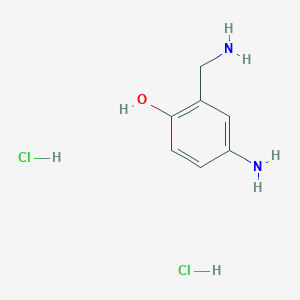
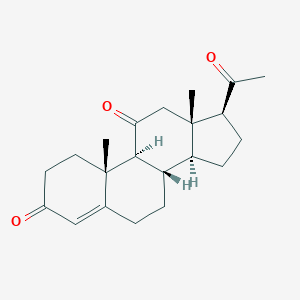
![6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B144821.png)
